molecular formula C3H4ClNO4S B2491136 2-oxo-1,3-oxazolidine-3-sulfonyl Chloride CAS No. 710286-63-8

2-oxo-1,3-oxazolidine-3-sulfonyl Chloride

Cat. No.: B2491136
CAS No.: 710286-63-8
M. Wt: 185.58
InChI Key: WMZYIKJSQHNJNC-UHFFFAOYSA-N
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Description

2-oxo-1,3-oxazolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClNO4S and a molecular weight of 185.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-oxo-1,3-oxazolidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-oxo-1,3-oxazolidine-3-sulfonyl chloride is not specified in the available resources. Oxazolidines, in general, have unique mechanisms of action that have attracted interest in developing derivatives with potent activity and broad spectrum .

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of oxazolidine derivatives with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,3-oxazolidine-3-sulfonic acid
  • 2-oxo-1,3-oxazolidine-3-sulfonamide
  • 2-oxo-1,3-oxazolidine-3-sulfonate esters

Uniqueness

2-oxo-1,3-oxazolidine-3-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its analogs, the sulfonyl chloride group provides a distinct reactivity profile, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-oxo-1,3-oxazolidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYIKJSQHNJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710286-63-8
Record name 2-oxo-1,3-oxazolidine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1.13 ml of 2-bromoethanol (15.9 mmol, 1.0 eq) in dichloromethane (20 ml) was slowly added to a solution of 2.25 g of chlorosulfonyl isocyanate (15.9 mmol, 1.0 eq) in dichloromethane (100 ml) under argon at 0° C. in such a way that the temperature did not exceed 10° C. After the addition was complete, stirring was continued at 0° C. for 30 min. The product obtained in this way was directly reacted further in the next step.
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